molecular formula C21H27N5O B5500041 4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine

4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine

Cat. No.: B5500041
M. Wt: 365.5 g/mol
InChI Key: VGIBEWPIDZXHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G Protein-Biased Dopaminergics

A study demonstrated the design of G protein-biased dopaminergic ligands with a pyrazolo[1,5-a]pyridine substructure, showing potential as novel therapeutics. The research highlighted the synthesis of high-affinity dopamine receptor partial agonists, showing preference for G protein activation over β-arrestin recruitment, which could have implications in developing antipsychotic medications (Möller et al., 2017).

PET Ligands for CB1 Receptors

Another application involves the synthesis of a potential PET ligand for CB1 receptors, indicating the compound's utility in imaging studies related to the central nervous system. This research provides insights into the compound's ability to selectively label CB1 receptors in postmortem human brain samples (Kumar et al., 2004).

c-Met/ALK Inhibitors

The compound has also been explored for its potential as a c-Met/ALK dual inhibitor, showing significant tumor growth inhibition in pharmacological and antitumor assays. This highlights its application in cancer therapy, particularly in targeting specific tumor growth pathways (Li et al., 2013).

CB1 Cannabinoid Receptor Antagonist

Research into the molecular interaction of certain antagonists with the CB1 cannabinoid receptor sheds light on the compound's utility in studying receptor-ligand interactions, offering a basis for developing targeted therapies for conditions mediated by the CB1 receptor (Shim et al., 2002).

Microwave-Assisted Synthesis

A study on microwave-assisted synthesis discusses the efficient production of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, showcasing the compound's relevance in chemical synthesis and potential pharmaceutical applications (Milosevic et al., 2015).

Properties

IUPAC Name

4-(4-ethyl-1H-pyrazol-5-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-3-16-14-23-24-21(16)17-8-11-25(12-9-17)15-20-22-10-13-26(20)18-4-6-19(27-2)7-5-18/h4-7,10,13-14,17H,3,8-9,11-12,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIBEWPIDZXHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C2CCN(CC2)CC3=NC=CN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.